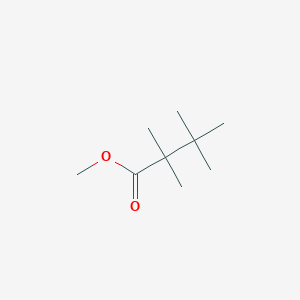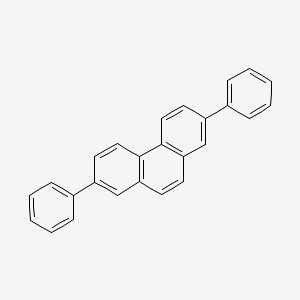
(2-Chloro-3-phenylpropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-3-phenylpropyl)benzene: is an organic compound with the molecular formula C15H15Cl It is a derivative of benzene, characterized by the presence of a chlorine atom and a phenylpropyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing (2-Chloro-3-phenylpropyl)benzene involves the Friedel-Crafts alkylation of benzene with 2-chloro-3-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with 2-chloro-3-phenylpropyl chloride, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale implementation of the Friedel-Crafts alkylation process due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions:
Substitution Reactions: (2-Chloro-3-phenylpropyl)benzene can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) can be used as nucleophiles in substitution reactions.
Major Products:
Phenylpropanol: Formed through nucleophilic substitution with hydroxide ions.
Phenylpropanone: Formed through oxidation reactions.
科学的研究の応用
Chemistry: (2-Chloro-3-phenylpropyl)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins .
作用機序
The mechanism of action of (2-Chloro-3-phenylpropyl)benzene involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack . This results in the formation of new compounds with different functional groups.
類似化合物との比較
Chlorobenzene: Similar in structure but lacks the phenylpropyl group.
Benzyl Chloride: Contains a benzyl group instead of a phenylpropyl group.
Phenylpropyl Chloride: Lacks the benzene ring.
Uniqueness: (2-Chloro-3-phenylpropyl)benzene is unique due to the presence of both a chlorine atom and a phenylpropyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds .
特性
CAS番号 |
50434-32-7 |
|---|---|
分子式 |
C15H15Cl |
分子量 |
230.73 g/mol |
IUPAC名 |
(2-chloro-3-phenylpropyl)benzene |
InChI |
InChI=1S/C15H15Cl/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChIキー |
KEOJVWHABMUXJW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)


![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)
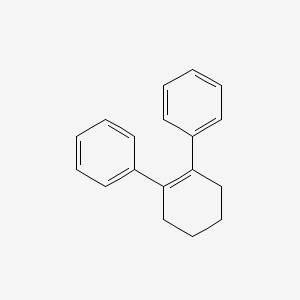

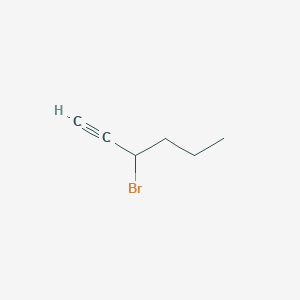
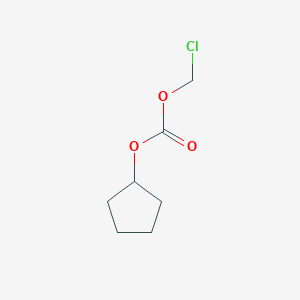
![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)
